Ethyl(3-pyridin-3-YL-phenyl)-acetate
Overview
Description
Ethyl(3-pyridin-3-YL-phenyl)-acetate is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3-pyridin-3-YL-phenyl)-acetate typically involves the esterification of 3-pyridin-3-yl-phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl(3-pyridin-3-YL-phenyl)-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Ethyl(3-pyridin-3-YL-phenyl)-acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl(3-pyridin-3-YL-phenyl)-acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl(3-pyridin-3-YL-phenyl)-acetate can be compared with other similar compounds, such as:
3-pyridin-3-yl-phenylacetic acid: The parent acid from which the ester is derived.
Mthis compound: A similar ester with a methyl group instead of an ethyl group.
3-pyridin-3-yl-benzyl alcohol: A related compound with an alcohol group instead of an ester.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and applications .
Properties
IUPAC Name |
ethyl 2-(3-pyridin-3-ylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)10-12-5-3-6-13(9-12)14-7-4-8-16-11-14/h3-9,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWADTUHUUBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566585 | |
Record name | Ethyl [3-(pyridin-3-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134163-87-4 | |
Record name | Ethyl [3-(pyridin-3-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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